molecular formula C19H13N3 B5544857 3-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE

3-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE

Cat. No.: B5544857
M. Wt: 283.3 g/mol
InChI Key: SHDAOTAETWZKIH-FYJGNVAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(E)-[2-(9H-FLUOREN-9-YLIDENE)HYDRAZIN-1-YLIDENE]METHYL]PYRIDINE is a useful research compound. Its molecular formula is C19H13N3 and its molecular weight is 283.3 g/mol. The purity is usually 95%.
The exact mass of the compound nicotinaldehyde 9H-fluoren-9-ylidenehydrazone is 283.110947427 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescence and Photophysical Properties

  • Exploiting Multicomponent Domino Reaction Strategy : A study by Hussein, El Guesmi, and Ahmed (2019) developed a simple and effective protocol for synthesizing a new class of poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties. This method is advantageous due to its short reaction time, excellent yield, and easy experimental workup, leading to diverse substrate formation. The synthesized compounds exhibited strong blue-green fluorescence emission, suggesting potential applications in materials science (Hussein, El Guesmi & Ahmed, 2019).

Electrocatalytic Applications

  • Immobilized Nitro-Fluorenone Derivatives as Electrocatalysts : A 1999 study by Mano and Kuhn reported using nitro-fluorenone derivatives to modify the surface of glassy carbon electrodes. These modified electrodes showed high catalytic activity in the electrooxidation of reduced nicotinamide coenzyme (NADH), suggesting potential use in electrocatalysis (Mano & Kuhn, 1999).

Nicotinamide and Its Analogs in Chemical Synthesis

  • Synthesis of Nicotine and Diverse Analogues : In a 2009 study, Bashiardes, Picard, and Pornet described a novel methodology for synthesizing nicotine and its analogues from nicotinaldehyde. This method, which involved an intramolecular [3+2] cycloaddition of azomethine ylides, demonstrated the potential for rapid and novel synthesis of these compounds (Bashiardes, Picard & Pornet, 2009).

Cellular Metabolism and Fluorescence Imaging

  • Time-Resolved Spectroscopic Imaging of NADH : A study by Li, Zheng, and Qu (2008) developed a time-resolved spectroscopic imaging system to study the fluorescence characteristics of NADH, a key metabolic coenzyme. This system allowed for the measurement of fluorescence signals in different cellular organelles, potentially aiding in the study of cellular metabolism and fluorescence imaging (Li, Zheng & Qu, 2008).

Antibacterial Applications

  • Synthesis and Antibacterial Activity of Cu(II) and Zn(II) Complexes : A study by Ajlouni et al. (2013) synthesized Schiff base ligands bearing a 9-fluorenylidene unit and their metal complexes. These complexes exhibited higher antibacterial activities against various pathogenic bacteria compared to the free ligands, suggesting potential applications in developing antibacterial agents (Ajlouni et al., 2013).

Properties

IUPAC Name

(E)-N-[(E)-pyridin-3-ylmethylideneamino]fluoren-9-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3/c1-3-9-17-15(7-1)16-8-2-4-10-18(16)19(17)22-21-13-14-6-5-11-20-12-14/h1-13H/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDAOTAETWZKIH-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=NN=CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=N/N=C/C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.